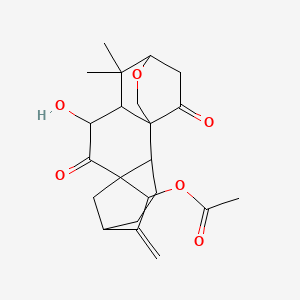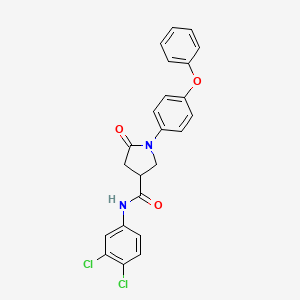
2,5-diiodo-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-diiodo-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide is a complex organic compound that belongs to the benzotriazole family Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diiodo-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the iodination of a benzotriazole derivative followed by amide formation. The reaction conditions often include the use of iodine or iodine monochloride as the iodinating agents and various solvents such as acetic acid or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-diiodo-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2,5-diiodo-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as UV stabilizers and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 2,5-diiodo-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity. The iodine atoms may also play a role in enhancing the compound’s reactivity and binding affinity. Overall, the compound’s effects are mediated through a combination of molecular interactions and chemical modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-iodo-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide
- 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
Uniqueness
2,5-diiodo-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide is unique due to the presence of two iodine atoms, which significantly influence its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit enhanced biological activities and improved stability, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C20H14I2N4O |
|---|---|
Poids moléculaire |
580.2 g/mol |
Nom IUPAC |
2,5-diiodo-N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide |
InChI |
InChI=1S/C20H14I2N4O/c1-12-9-18-19(25-26(24-18)14-5-3-2-4-6-14)11-17(12)23-20(27)15-10-13(21)7-8-16(15)22/h2-11H,1H3,(H,23,27) |
Clé InChI |
YWGUNLJGXXUQNC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=CC(=C3)I)I)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12455807.png)
![3-{[(E)-(2,4,6-trimethylphenyl)methylidene]amino}benzamide](/img/structure/B12455810.png)

![5-Benzyloxy-2-chlorothiazolo[5,4-b]pyridine](/img/structure/B12455822.png)
![N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B12455828.png)
![5-Bromo-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B12455836.png)
![N'-[(3E)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12455839.png)


![2-[(4-Bromophenyl)amino]-2-oxoethyl (2,3,5,6-tetrafluorophenoxy)acetate](/img/structure/B12455856.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B12455862.png)
![N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]naphthalen-1-amine](/img/structure/B12455864.png)
![1-(4-fluorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12455889.png)
